4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol
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Overview
Description
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation reaction between 4-methyl-2-hydroxybenzaldehyde and 2-aminopyridine. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine react to form the Schiff base. The reaction mixture is stirred for a specific period, often around 1 hour, and then allowed to evaporate slowly to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro derivatives, sulfonic acids
Scientific Research Applications
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For instance, the compound can disrupt bacterial cell membranes, leading to antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-methylphenol (p-cresol): Similar in structure but lacks the imine group.
2-aminopyridine: Contains the pyridine ring but lacks the phenolic and imine groups.
Share the imine group but differ in the specific substituents attached to the nitrogen and carbon atoms.
Uniqueness
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a pyridine ring connected through an imine linkage. This unique structure allows it to exhibit a combination of properties such as antimicrobial, antioxidant, and coordination chemistry capabilities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
InChI Key |
PBBDILXFRBZPBH-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC=CC=N2 |
Origin of Product |
United States |
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